3-Tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid, with the chemical formula C16H21NO4 and a molecular weight of 291.347 g/mol, is a compound that belongs to the class of benzazepines. This compound is characterized by its unique bicyclic structure, which incorporates a benzene ring fused to a seven-membered nitrogen-containing ring. The tert-butoxycarbonyl group serves as a protective group in various synthetic applications, particularly in peptide synthesis and other organic chemistry processes.
The compound is classified under the category of protein degrader building blocks and is primarily used in research laboratories for chemical synthesis and drug development. It is available from various suppliers, including Aladdin Scientific and AChemBlock, with a typical purity of around 97% . The compound's CAS number is 149353-73-1, which can be used for identification in chemical databases.
The synthesis of 3-tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid typically involves several steps:
These synthetic routes may vary based on specific laboratory protocols or desired yields and purities.
The molecular structure of 3-tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid features:
The structure includes a bicyclic framework that contributes to its chemical properties and reactivity .
3-Tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid can participate in various chemical reactions:
These reactions are essential for its application in organic synthesis and medicinal chemistry.
The mechanism of action for 3-tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid primarily relates to its role as a building block in peptide synthesis and drug development. The tert-butoxycarbonyl group protects reactive sites during synthesis but can be selectively removed to expose functional groups necessary for further reactions. This selective protection-deprotection strategy allows for the construction of complex molecules with high specificity.
The physical properties of 3-tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid include:
Chemical properties include stability under standard laboratory conditions but may react under extreme pH or temperature conditions.
3-Tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid finds applications primarily in:
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection during benzazepine synthesis. Di-tert-butyl dicarbonate (Boc₂O) is the primary reagent for introducing this group, typically reacting with secondary amines of the benzazepine core under mild conditions (20–25°C) in chlorinated solvents like dichloromethane. A critical advantage is its orthogonality to other protecting groups (e.g., Fmoc), enabling selective functionalization of poly-nitrogenated systems. For example, Lenz and Lessor demonstrated that treating 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with Boc₂O in chloroform yields the N-Boc intermediate at 60–65°C, which is subsequently oxidized to form the benzazepinone scaffold [6]. Catalyst-free protocols in aqueous media have also been developed, achieving >95% chemoselectivity for primary amines without oxazolidinone byproducts [2].
Table 1: Boc Protection Methods for Benzazepine Precursors
Substrate | Conditions | Catalyst/Solvent | Yield (%) | Reference |
---|---|---|---|---|
Tetrahydroisoquinoline | Boc₂O, 60–65°C | CHCl₃ | 90–92 | [6] |
Aromatic amines | Boc₂O, RT | HFIP solvent | 85–93 | [2] |
Aliphatic amines | Boc₂O, 0°C | H₂O (catalyst-free) | 88–95 | [8] |
Catalytic hydrogenation is indispensable for saturating the C4–C5 bond in dihydrobenzazepines. Pd/C (5–10% loading) under 50–100 psi H₂ in polar solvents (e.g., MeOH, EtOAc) achieves full reduction while preserving the Boc group and carboxylic acid functionality. Patent WO2005082859A1 highlights PtO₂ as a superior catalyst for substrates containing acid-sensitive moieties, operating at ambient pressure with >90% conversion [9]. Competing over-reduction pathways are mitigated by controlling reaction time (2–4 hr) and temperature (25–40°C).
The benzazepine core’s N1 and N5 nitrogens exhibit distinct nucleophilicities: N1 (amide-like) is less reactive, while N5 (secondary amine) undergoes selective alkylation/acylation. WO2010007382A1 discloses N5-directed acylation using chloroacetyl chloride in THF, yielding N1-unprotected intermediates for carboxylation [4]. For C4-carboxylic acid installation, ortho-lithiation of Boc-protected benzazepines at −78°C followed by carboxylation with CO₂ provides regioselective access to the target acid [9].
Chiral benzazepines are synthesized via diastereoselective cyclization using (1R,2S)-norephedrine-derived auxiliaries. The auxiliary directs asymmetric Pictet-Spengler reactions of arylalanines, forming the benzazepine C3 stereocenter with >95% de [7]. Subsequent hydrolysis cleaves the auxiliary without epimerization. Dearomative rearrangements of o-nitrophenyl alkynes, as reported by Nature Communications (2022), leverage chiral catalysts to generate benzazepines with 89–97% ee [7].
Rh(I)-DuPhos complexes enable asymmetric hydrogenation of enol lactam precursors to tetrahydrobenzazepines. WO2005082859A1 details Ru-catalyzed reductive amination of β-keto esters tethered to aryl bromides, affording C4-substituted benzazepines with 95% ee after dynamic kinetic resolution [9]. Pd-catalyzed carbonylation of o-bromophenethylamines provides a direct route to enantiopure lactams, though Boc protection requires post-cyclization steps.
Solvent-free Boc protection minimizes waste and enhances reaction efficiency. Montmorillonite K10 clay catalyzes Boc installation on aromatic amines under neat conditions at 50°C (85% yield, 4 hr) [8]. Continuous-flow microreactors further optimize this: Boc₂O and amine substrates react in <5 minutes residence time at 100°C, achieving 98% conversion with 50% reduced reagent stoichiometry [6].
Table 2: Sustainable Boc Protection Strategies
Method | Conditions | Reaction Time | Atom Economy | E-Factor |
---|---|---|---|---|
Solvent-free (clay) | Neat, 50°C | 4 hr | 92% | 2.1 |
Flow microreactor | 100°C, no solvent | 5 min | 96% | 1.3 |
Aqueous catalyst-free | H₂O, RT | 2 hr | 95% | 1.8 |
Engineered transaminases and imine reductases enable enantioselective amination under aqueous conditions. Codexis’ transaminase (used in sitagliptin synthesis) converts 4-keto-tetrahydrobenzazepines to chiral amines with >99.95% ee at 40°C in 50% DMSO/H₂O [5]. Imine reductases (IREDs) reduce prochiral imines directly, avoiding ketone precursors. For instance, Pfizer’s IRED platform synthesizes Boc-protected benzazepine amines at 500 g/L substrate loading with 99% ee [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1